molecular formula C15H15NO4 B12123990 [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid

Katalognummer: B12123990
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: PKJZZBHUVHUTFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and an oxopyridinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid typically involves multiple steps. One common method includes the reaction of kojic acid with benzyl chloride in the presence of methanol, followed by refluxing for 16 to 18 hours. The reaction mixture is then distilled under reduced pressure, and the solvent is evaporated to dryness. The intermediate product is further processed by adding methanol and water, stirring, washing, filtering, and drying .

Industrial Production Methods

For industrial production, the synthesis method is optimized to prevent environmental pollution and achieve high yields. The process involves controlling the reaction temperature and using appropriate reagents to minimize the production of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, sodium periodate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .

Wissenschaftliche Forschungsanwendungen

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H15NO4

Molekulargewicht

273.28 g/mol

IUPAC-Name

2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetic acid

InChI

InChI=1S/C15H15NO4/c1-11-7-13(17)14(8-16(11)9-15(18)19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI-Schlüssel

PKJZZBHUVHUTFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=CN1CC(=O)O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.